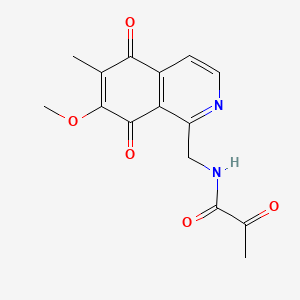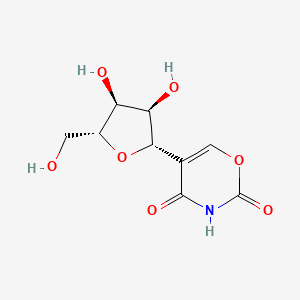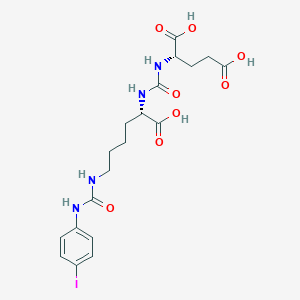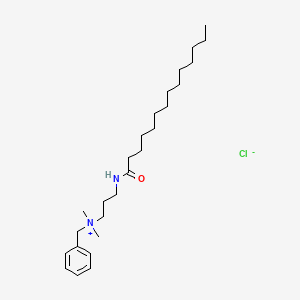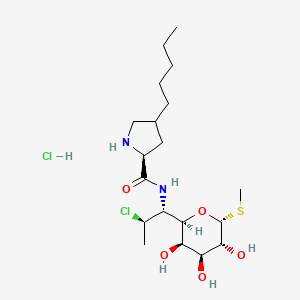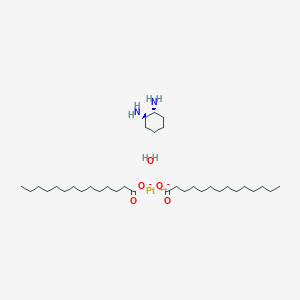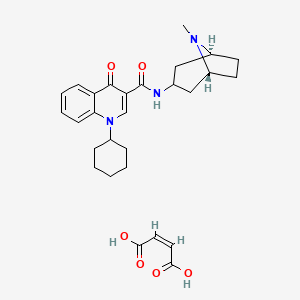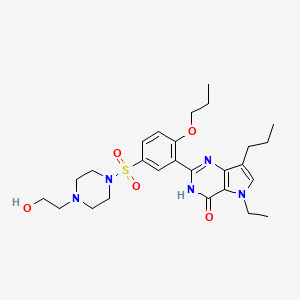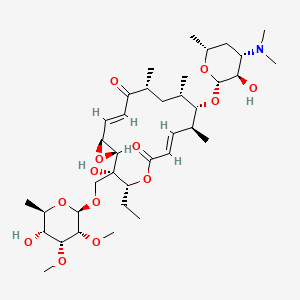![molecular formula C30H38ClF2N3O2 B1677223 N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide CAS No. 455956-93-1](/img/structure/B1677223.png)
N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide
Übersicht
Beschreibung
MK-0493 is a potent, orally active, and selective agonist of the melanocortin receptor 4 (MC4R). This compound has been studied for its potential to reduce energy intake and promote weight loss. It has shown significant reductions in energy intake in preclinical animal models .
Vorbereitungsmethoden
The synthesis of MK-0493 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving piperazine and urea derivatives .
Analyse Chemischer Reaktionen
MK-0493 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien umfassen Halogene und Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Forschungswerkzeug verwendet, um den Melanocortin-Rezeptor 4 und seine Rolle bei der Energiehomöostase zu untersuchen.
Biologie: Es hilft, die physiologischen Funktionen des Melanocortin-Rezeptors 4 zu verstehen, einschließlich seiner Rolle bei der Appetitregulation und dem Energiehaushalt.
Medizin: MK-0493 wurde als potenzieller Wirkstoff für Fettleibigkeit und verwandte Stoffwechselstörungen untersucht. .
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Melanocortin-Rezeptor 4 abzielen
Wirkmechanismus
MK-0493 übt seine Wirkung aus, indem es selektiv an den Melanocortin-Rezeptor 4 (MC4R) bindet und diesen aktiviert. Dieser Rezeptor ist an der Regulation der Energiehomöostase und des Körpergewichts beteiligt. Die Aktivierung von MC4R durch MK-0493 führt in präklinischen Modellen zu einer Verringerung der Energieaufnahme und fördert den Gewichtsverlust. Die Fähigkeit der Verbindung, die Zielstelle im Hypothalamus zu erreichen, ist entscheidend für ihre Aktivität .
Wirkmechanismus
MK-0493 exerts its effects by selectively binding to and activating the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and body weight. Activation of MC4R by MK-0493 leads to a reduction in energy intake and promotes weight loss in preclinical models. The compound’s ability to access the target site in the hypothalamus is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
MK-0493 ist einzigartig in seiner Selektivität und Potenz als Agonist des Melanocortin-Rezeptors 4. Ähnliche Verbindungen umfassen:
Sibutramin: Ein Serotonin-Norepinephrin-Wiederaufnahmehemmer, der ebenfalls die Energieaufnahme reduziert, aber einen anderen Wirkmechanismus hat.
LY2112688: Ein weiterer Melanocortin-Rezeptor-Agonist, der auf sein Potenzial untersucht wurde, die Nahrungsaufnahme und das Körpergewicht zu reduzieren
MK-0493 zeichnet sich durch seine hohe Selektivität für den Melanocortin-Rezeptor 4 und seine orale Bioverfügbarkeit aus .
Eigenschaften
IUPAC Name |
N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWVNCMFYHPHCX-RHLLTPQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455956-93-1 | |
| Record name | MK-0493 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455956931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0493 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LM4TSZ81B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


